3-Bromomethyl-5-iodo-2-methoxypyridine
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Overview
Description
3-Bromomethyl-5-iodo-2-methoxypyridine is an organic compound with the molecular formula C7H7BrINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromomethyl, iodo, and methoxy functional groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-5-iodo-2-methoxypyridine typically involves the bromination and iodination of 2-methoxy-pyridine. One common method includes the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-5-iodo-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Coupling Reactions: The iodo group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide yields 3-azidomethyl-5-iodo-2-methoxy-pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-5-iodo-2-methoxy-pyridine .
Scientific Research Applications
3-Bromomethyl-5-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-5-iodo-2-methoxypyridine depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. In coupling reactions, the iodo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-iodo-3-methoxypyridine
- 3-Bromo-5-methoxypyridine
- 5-Bromo-3-iodo-2-methoxy-pyridine
Uniqueness
3-Bromomethyl-5-iodo-2-methoxypyridine is unique due to the presence of both bromomethyl and iodo groups, which provide versatility in chemical reactions. This combination allows for a wide range of synthetic applications, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C7H7BrINO |
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Molecular Weight |
327.94 g/mol |
IUPAC Name |
3-(bromomethyl)-5-iodo-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrINO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3 |
InChI Key |
HUCPLTHAOVOFFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)I)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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